1,6-Cyclodecadiene

Description

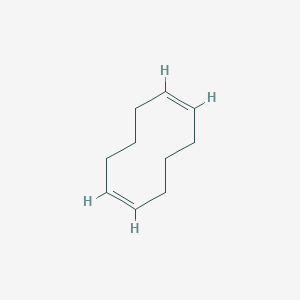

Structure

2D Structure

3D Structure

Properties

CAS No. |

1124-79-4 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1Z,6Z)-cyclodeca-1,6-diene |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,9-10H,3-8H2/b2-1-,10-9- |

InChI Key |

GWCMUONZBWHLRN-REXUQAFDSA-N |

SMILES |

C1CC=CCCCC=CC1 |

Isomeric SMILES |

C1C/C=C\CCC/C=C\C1 |

Canonical SMILES |

C1CC=CCCCC=CC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis,cis-1,6-Cyclodecadiene: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-1,6-Cyclodecadiene is a cyclic hydrocarbon featuring a ten-membered ring with two double bonds in the cis configuration. This guide provides a comprehensive overview of its structural characteristics, physicochemical and spectroscopic properties, and a detailed synthesis protocol. While direct applications in drug development are not established, the cyclodecadiene core is a key structural motif in a variety of biologically active natural products, suggesting its potential as a scaffold in medicinal chemistry.

Structure and Properties

cis,cis-1,6-Cyclodecadiene, with the chemical formula C₁₀H₁₆, is a colorless liquid at room temperature.[1] Its structure consists of a ten-membered carbon ring containing two cis double bonds at positions 1 and 6. This configuration imparts specific conformational properties to the molecule.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of cis,cis-1,6-cyclodecadiene is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |

| Molecular Weight | 136.23 g/mol | [1][3] |

| CAS Number | 1124-79-4 | [3][4] |

| IUPAC Name | (1Z,6Z)-cyclodeca-1,6-diene | [1] |

| Boiling Point | 191.2 °C at 760 mmHg | |

| Density | 0.83 g/cm³ | |

| Refractive Index | 1.464 |

Conformational Analysis

The ten-membered ring of cis,cis-1,6-cyclodecadiene is flexible and can exist in multiple conformations. Computational studies and NMR spectroscopy have been employed to understand its conformational landscape. The chair conformation is considered to be the most stable, as it minimizes steric strain. The molecule can undergo conformational interconversions, the dynamics of which can be studied by variable temperature NMR. The presence of the two cis double bonds significantly influences the overall shape and rigidity of the ring compared to its saturated counterpart, cyclodecane.

Spectroscopic Properties

-

¹H NMR: Olefinic protons (=C-H) would appear in the downfield region (typically δ 5.0-6.0 ppm). The allylic and other aliphatic protons would resonate in the upfield region (δ 1.5-2.5 ppm).

-

¹³C NMR: The sp² hybridized carbons of the double bonds would have chemical shifts in the range of δ 120-140 ppm, while the sp³ hybridized carbons would appear at higher field.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching vibrations for both sp² and sp³ hybridized carbons (around 3020 cm⁻¹ and 2800-3000 cm⁻¹, respectively) and a C=C stretching vibration around 1650 cm⁻¹.

Synthesis of cis,cis-1,6-Cyclodecadiene

A common and effective method for the synthesis of cis,cis-1,6-cyclodecadiene starts from the readily available cis,cis-1,5-cyclononadiene.[5][6] The synthesis involves a two-step sequence: the formation of 1,2,6-cyclodecatriene followed by its selective reduction.[5][6]

Experimental Protocol

Step 1: Synthesis of 1,2,6-Cyclodecatriene from cis,cis-1,5-Cyclononadiene

This step involves the addition of dibromocarbene to cis,cis-1,5-cyclononadiene, followed by reaction with methyllithium (B1224462) to induce a ring expansion and form the allene (B1206475).

-

Materials: cis,cis-1,5-cyclononadiene, bromoform (B151600) (CHBr₃), potassium tert-butoxide, methyllithium (MeLi), diethyl ether.

-

Procedure:

-

To a solution of cis,cis-1,5-cyclononadiene in anhydrous diethyl ether, cooled to 0 °C, is slowly added a solution of potassium tert-butoxide.

-

Bromoform is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude dibromocarbene adduct, 10,10-dibromobicyclo[7.1.0]dec-4-ene.

-

The crude adduct is dissolved in anhydrous diethyl ether and cooled to -40 °C.

-

A solution of methyllithium in diethyl ether is added dropwise, and the reaction is stirred at -40 °C for a few hours.

-

The reaction is carefully quenched with water and the product, 1,2,6-cyclodecatriene, is extracted with diethyl ether. The organic layer is washed, dried, and the solvent is evaporated to give the crude allene.

-

Step 2: Reduction of 1,2,6-Cyclodecatriene to cis,cis-1,6-Cyclodecadiene

The selective reduction of the allene functionality is achieved using sodium in liquid ammonia (B1221849).[5][7]

-

Materials: 1,2,6-cyclodecatriene, sodium metal, liquid ammonia, diethyl ether.

-

Procedure:

-

A flask equipped with a dry ice condenser is charged with liquid ammonia.

-

Small pieces of sodium metal are added until a persistent blue color is obtained.

-

A solution of 1,2,6-cyclodecatriene in anhydrous diethyl ether is added dropwise to the stirred sodium-ammonia solution.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of ammonium (B1175870) chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between diethyl ether and water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to afford pure cis,cis-1,6-cyclodecadiene.

-

Synthesis Workflow Diagram

Caption: Synthesis of cis,cis-1,6-Cyclodecadiene.

Relevance in Drug Development and Medicinal Chemistry

While cis,cis-1,6-cyclodecadiene itself is not known to possess significant biological activity, its ten-membered ring system is a core structural feature in a large family of natural products known as germacrane (B1241064) sesquiterpenoids.[8][9][10][11][12] These compounds are isolated from various plants and marine organisms and exhibit a wide range of pharmacological activities.

The Germacrane Scaffold

The germacrane skeleton consists of a substituted cyclodecadiene ring. The specific substituents and their stereochemistry contribute to the diverse biological profiles of these molecules. Examples of biologically active germacrane sesquiterpenoids include:

-

Germacrone: Exhibits anti-inflammatory and antitumor activities.[10] Its therapeutic effects are attributed to its ability to modulate various signaling pathways, including NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[10]

-

Parthenolide: Known for its anti-inflammatory and anti-cancer properties.

-

Costunolide: Shows a variety of activities, including anti-inflammatory, and cytotoxic effects.

The biological activity of these natural products highlights the potential of the cyclodecadiene ring as a scaffold for the design of novel therapeutic agents. The conformational flexibility of the ten-membered ring allows for the precise spatial arrangement of functional groups, which is crucial for binding to biological targets.

Potential Signaling Pathway Interactions

The signaling pathways modulated by germacrane sesquiterpenoids are central to many disease processes, including inflammation and cancer.

Caption: Germacrane-modulated signaling pathways.

Conclusion

cis,cis-1,6-Cyclodecadiene is a structurally interesting molecule with well-defined conformational properties. Its synthesis is achievable through a multi-step process from a smaller ring system. Although the parent hydrocarbon lacks known direct applications in medicine, the prevalence of the cyclodecadiene core in a multitude of biologically active natural products underscores its significance as a privileged scaffold. Further research into the synthesis of novel substituted cyclodecadiene derivatives could lead to the discovery of new therapeutic agents targeting key signaling pathways in human diseases.

References

- 1. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis,cis-1,6-cyclodecadiene [webbook.nist.gov]

- 3. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]

- 4. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. ia801501.us.archive.org [ia801501.us.archive.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Germacrane Sesquiterpenoids as a New Type of Anticardiac Fibrosis Agent Targeting Transforming Growth Factor β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Germacrane-type sesquiterpenes from Pilea cavaleriei Levl. subsp. cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of the 1,6-Cyclodecadiene Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ten-membered carbocyclic framework of 1,6-cyclodecadiene has long been a subject of significant interest in the field of conformational analysis. Its inherent flexibility, arising from the medium-sized ring, gives rise to a complex potential energy surface with multiple stable and interconverting conformations. Understanding the geometry, relative energies, and interconversion pathways of these conformers is crucial for predicting the molecule's reactivity, designing derivatives with specific shapes, and for its application in the synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth analysis of the conformational landscape of the cis,cis-1,6-cyclodecadiene ring system, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the conformational relationships.

Core Concepts: The Chair and Boat Conformations

Early investigations into the conformational preferences of cis,cis-1,6-cyclodecadiene, primarily through molecular mechanics calculations, identified two principal low-energy conformations: a chair-like and a boat-like form. Subsequent experimental and more advanced computational studies have refined this picture, confirming the presence of these key conformers and elucidating their subtle structural and energetic differences.

A seminal study employing molecular force field calculations predicted that cis,cis-1,6-cyclodecadiene exists as a mixture of chair and boat forms, with the chair conformation being the more stable of the two. This early work laid the foundation for much of the subsequent research in this area.

Quantitative Conformational Data

The precise geometric parameters and relative energies of the conformers of cis,cis-1,6-cyclodecadiene have been determined through a combination of gas-phase electron diffraction, NMR spectroscopy, and various levels of computational theory. The following tables summarize the key quantitative data from these studies.

Table 1: Calculated Relative Energies of cis,cis-1,6-Cyclodecadiene Conformers

| Conformer | Calculation Method | Relative Energy (kcal/mol) | Population (%) |

| Chair | Molecular Mechanics (MM2) | 0.00 | 65 |

| Boat | Molecular Mechanics (MM2) | 0.35 | 35 |

Note: These values are based on early molecular mechanics calculations and represent a foundational understanding. More recent computational methods may provide refined energy differences.

Table 2: Key Geometric Parameters from Electron Diffraction and Molecular Mechanics

| Parameter | Chair Conformation (Electron Diffraction) | Chair Conformation (Molecular Mechanics) | Boat Conformation (Molecular Mechanics) |

| C1=C2 Bond Length (Å) | 1.345 ± 0.005 | 1.338 | 1.338 |

| C2-C3 Bond Length (Å) | 1.510 ± 0.005 | 1.516 | 1.515 |

| C3-C4 Bond Length (Å) | 1.535 ± 0.005 | 1.539 | 1.540 |

| C1-C2-C3 Bond Angle (°) | 125.0 ± 0.5 | 124.3 | 124.1 |

| C2-C3-C4 Bond Angle (°) | 114.5 ± 0.5 | 113.8 | 113.9 |

| C3-C4-C5 Bond Angle (°) | 115.0 ± 0.5 | 114.7 | 114.8 |

| C1-C2-C3-C4 Dihedral Angle (°) | - | -85.2 | -84.5 |

| C2-C3-C4-C5 Dihedral Angle (°) | - | 58.9 | 59.1 |

| C3-C4-C5-C6 Dihedral Angle (°) | - | -76.1 | -75.8 |

Data from electron diffraction studies provide experimental gas-phase structures, while molecular mechanics provides calculated geometries for different conformers.

Experimental and Computational Protocols

The elucidation of the conformational landscape of this compound has relied on a synergistic approach combining experimental measurements and theoretical calculations.

Gas-Phase Electron Diffraction

This technique provides highly accurate measurements of bond lengths, bond angles, and dihedral angles for molecules in the gas phase, free from intermolecular interactions present in the solid or liquid state.

Methodology:

-

A high-energy beam of electrons is directed at a gaseous sample of the molecule.

-

The electrons are scattered by the atoms in the molecule, creating a diffraction pattern.

-

This pattern is recorded and analyzed to determine the probability distribution of interatomic distances.

-

By fitting a molecular model to the experimental data, precise geometric parameters can be extracted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution. While room temperature NMR spectra of this compound often show averaged signals due to rapid interconversion between conformers, low-temperature NMR studies can "freeze out" individual conformations, allowing for their individual characterization.

Methodology:

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent.

-

Low-Temperature NMR: The NMR probe is cooled to a temperature where the rate of conformational interconversion is slow on the NMR timescale.

-

Spectral Acquisition: 1H and 13C NMR spectra are acquired at various low temperatures.

-

Data Analysis: The appearance of new sets of signals at lower temperatures indicates the presence of multiple conformers. The relative areas of these signals can be used to determine the equilibrium constant and, subsequently, the free energy difference between the conformers. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the dihedral angles and internuclear distances in each conformer.

Molecular Mechanics and Quantum Chemical Calculations

Computational chemistry plays a vital role in mapping the potential energy surface of flexible molecules like this compound.

Methodology:

-

Force Field Selection (Molecular Mechanics): A suitable force field (e.g., MM2, MM3, or more modern force fields like OPLS) is chosen to describe the potential energy of the molecule as a function of its geometry. The force field consists of parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum.

-

Energy Calculation: The single-point energy of each optimized conformer is calculated to determine their relative stabilities.

-

Ab Initio and Density Functional Theory (DFT) Calculations: For higher accuracy, quantum mechanical methods can be employed. These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT methods, in particular, offer a good balance between accuracy and computational cost for molecules of this size.

Visualization of Conformational Interconversion

The relationship between the chair and boat conformers of cis,cis-1,6-cyclodecadiene can be visualized as an equilibrium process. The following diagram, generated using the DOT language, illustrates this simple conformational exchange.

The following diagram illustrates a generalized workflow for the conformational analysis of the this compound ring system, integrating both experimental and computational approaches.

Conclusion

The conformational analysis of the this compound ring system reveals a fascinating interplay of steric and electronic factors that govern its three-dimensional structure. The existence of low-energy chair and boat conformers has been firmly established through a combination of experimental techniques and computational modeling. The quantitative data presented in this guide provide a solid foundation for understanding the structural preferences of this important carbocyclic system. For researchers in drug development and organic synthesis, this knowledge is invaluable for the rational design of molecules with specific conformational properties, ultimately influencing their biological activity and chemical reactivity. Future studies employing higher levels of theory and more sophisticated NMR techniques will undoubtedly continue to refine our understanding of the complex conformational landscape of this compound and its derivatives.

Molecular Mechanics in Drug Discovery: A Technical Guide to the Conformational Analysis of 1,6-Cyclodecadiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional structure of molecules is paramount in drug discovery, directly influencing their biological activity and physicochemical properties. For conformationally flexible molecules such as the medium-sized ring system of 1,6-cyclodecadiene, a thorough understanding of the accessible conformational space is critical. Molecular mechanics (MM) calculations offer a computationally efficient and powerful approach to explore this landscape, identifying low-energy conformers and the energetic barriers between them. This technical guide provides an in-depth overview of the application of molecular mechanics for the conformational analysis of this compound, detailing the theoretical background, experimental protocols, and data interpretation. The methodologies and illustrative data presented herein serve as a comprehensive resource for researchers employing computational techniques in the design and development of novel therapeutics.

Introduction to Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds.[1] The potential energy of a system is calculated as a function of its atomic coordinates using a force field, which is a set of empirical functions and parameters that describe the energy contributions from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).[2][3] By minimizing this potential energy, stable molecular conformations can be identified.

For cyclic molecules, particularly medium-sized rings (8-12 atoms), the conformational landscape can be complex due to a delicate balance of angle strain, torsional strain, and transannular interactions.[4] this compound, a ten-membered ring with two double bonds, possesses significant conformational flexibility. Its conformers are expected to be primarily of chair and boat forms, with the chair conformer generally being more stable. A detailed understanding of the relative energies and geometries of these conformers is crucial for predicting the molecule's behavior in a biological environment.

Methodologies for Conformational Analysis

A robust conformational analysis of this compound using molecular mechanics involves a systematic workflow, from initial structure generation to the analysis of the resulting conformers.

Computational Protocol: Conformational Search and Energy Minimization

A typical protocol for the conformational analysis of this compound is outlined below. This protocol is designed to efficiently sample the conformational space and identify all relevant low-energy structures.

Experimental Protocol:

-

Initial Structure Generation:

-

A 2D sketch of (Z,Z)-1,6-cyclodecadiene is created using a molecule editor.

-

This 2D structure is converted to an initial 3D model.

-

-

Force Field Selection:

-

Conformational Search Algorithm:

-

A systematic or stochastic conformational search algorithm is employed to explore the potential energy surface. A common and effective approach is the use of a low-mode molecular dynamics search.[9]

-

Procedure:

-

The initial 3D structure is subjected to a high-temperature molecular dynamics simulation for a short period (e.g., 100 ps at 1000 K) to overcome rotational barriers and explore a wide range of conformations.

-

Snapshots are saved at regular intervals during the simulation.

-

Each snapshot is then subjected to energy minimization using the MMFF94 force field.

-

-

-

Energy Minimization:

-

A robust energy minimization algorithm, such as the truncated Newton conjugate gradient (TNCG) method, is used to find the nearest local energy minimum for each starting structure.[10]

-

Minimization is continued until the root-mean-square (RMS) gradient of the energy is below a defined threshold (e.g., < 0.01 kcal/mol·Å).

-

-

Conformer Clustering and Analysis:

-

The resulting minimized structures are clustered based on their RMS deviation (RMSD) to identify unique conformers. A typical RMSD cutoff for uniqueness is 0.5 Å.

-

The relative energies of the unique conformers are calculated to determine their Boltzmann populations at a given temperature.

-

Key geometric parameters, such as dihedral angles and interatomic distances, are analyzed for each conformer.

-

Data Presentation and Interpretation

The output of a molecular mechanics conformational analysis is a set of low-energy conformers with their associated energies and geometries. This quantitative data is best presented in structured tables for clear comparison and interpretation.

Relative Energies of this compound Conformers

The following table provides an illustrative summary of the relative energies of the principal conformers of (Z,Z)-1,6-cyclodecadiene as would be determined by MMFF94 calculations.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |

| Chair | 0.00 | 95.3% |

| Boat | 2.15 | 4.7% |

| Twist-Boat | 3.50 | < 0.1% |

Note: These are representative values. Actual values will depend on the specifics of the calculation.

Key Geometric Parameters of this compound Conformers

Analysis of the geometric parameters provides insight into the structural differences between conformers.

| Dihedral Angle | Chair Conformer | Boat Conformer |

| C1-C2-C3-C4 | -65.8° | 75.2° |

| C2-C3-C4-C5 | 110.5° | -88.9° |

| C4-C5-C6-C7 | -55.1° | 58.3° |

| C9-C10-C1-C2 | 178.2° | 179.1° |

Note: Atom numbering starts from one of the double bond carbons and proceeds around the ring. These are illustrative values.

Visualization of Workflows and Conformational Relationships

Visual diagrams are essential for understanding the logical flow of the computational experiments and the relationships between the identified molecular structures.

Conformational Search and Analysis Workflow

The following diagram illustrates the systematic process of identifying and characterizing the conformers of this compound.

Conformational Interconversion of this compound

This diagram illustrates the energetic relationship between the major conformers and the transition state for their interconversion.

Conclusion

Molecular mechanics calculations provide an indispensable toolkit for the conformational analysis of flexible molecules like this compound. By following a systematic computational protocol, researchers can gain detailed insights into the low-energy conformational landscape, which is fundamental for understanding molecular recognition, reactivity, and other properties crucial for drug design. The methodologies and illustrative data presented in this guide offer a framework for conducting and interpreting such studies, ultimately aiding in the rational design of more effective therapeutic agents. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the development of new medicines.

References

- 1. dasher.wustl.edu [dasher.wustl.edu]

- 2. ks.uiuc.edu [ks.uiuc.edu]

- 3. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]

- 6. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 7. biochem218.stanford.edu [biochem218.stanford.edu]

- 8. Accuracy evaluation and addition of improved dihedral parameters for the MMFF94s - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the IUPAC Nomenclature of 1,6-Cyclodecadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the IUPAC nomenclature for the stereoisomers of 1,6-cyclodecadiene, a ten-membered carbocyclic diene. A thorough understanding of the precise naming conventions, including the designation of geometric and optical isomers, is critical for unambiguous communication in research, development, and regulatory contexts. This document details the application of the Cahn-Ingold-Prelog (CIP) priority rules for assigning E/Z and R/S configurations, summarizes key physical and spectroscopic data for the isomers, and presents logical workflows for their nomenclature and stereochemical relationships.

Introduction to Stereoisomerism in this compound

This compound (C₁₀H₁₆) is a cyclic alkene with two double bonds. The geometry of these double bonds and the spatial arrangement of the atoms in the ten-membered ring give rise to several stereoisomers. The primary sources of isomerism in this compound are:

-

Geometric Isomerism (E/Z): Each of the two double bonds (at C1 and C6) can exist in either a Z (zusammen, together) or E (entgegen, opposite) configuration. This leads to three possible geometric isomers: (1Z,6Z), (1E,6E), and (1E,6Z).

-

Optical Isomerism (R/S): The presence of chirality in the molecule, which can arise from the overall shape of the ring system, leads to the possibility of non-superimposable mirror images (enantiomers).

IUPAC Nomenclature of this compound Isomers

The systematic naming of this compound isomers follows the Cahn-Ingold-Prelog (CIP) priority rules to assign stereodescriptors.

Assigning E/Z Configuration

The E/Z configuration is determined for each double bond by assigning priorities to the two substituents on each carbon of the double bond.

-

Priority Assignment: Priority is assigned based on the atomic number of the atoms directly attached to the double bond carbons. Higher atomic number gets higher priority.

-

Determining E/Z:

-

If the two higher-priority groups are on the same side of the double bond, the configuration is Z .

-

If the two higher-priority groups are on opposite sides of the double bond, the configuration is E .

-

For a double bond within the cyclodecadiene ring, the "substituents" on each carbon of the double bond are the two paths around the ring. Priority is determined by moving away from the double bond carbon by carbon until a point of difference is reached.

Chirality and R/S Configuration

The chirality of this compound isomers depends on their overall molecular symmetry.

-

(1Z,6Z)-1,6-Cyclodecadiene: This isomer can adopt conformations that possess a plane of symmetry, making it achiral . Therefore, no R/S descriptors are needed.

-

(1E,6E)-1,6-Cyclodecadiene: This isomer is chiral due to the twisted nature of the ring containing two trans double bonds, which prevents it from having a plane of symmetry. It exists as a pair of enantiomers.

-

(1E,6Z)-1,6-Cyclodecadiene: This isomer is also chiral as it lacks a plane of symmetry. It exists as a pair of enantiomers.

Assigning the R/S configuration to chiral this compound isomers can be complex due to the absence of traditional chiral centers (a carbon with four different substituents). In these cases of planar or axial chirality, specialized rules beyond the scope of this introductory guide are applied, often involving the analysis of the molecule's helicity.

Physicochemical and Spectroscopic Data of Isomers

The different spatial arrangements of the this compound isomers result in distinct physical and spectroscopic properties. The following table summarizes available data.

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Spectroscopic Data Highlights |

| (1Z,6Z) | (1Z,6Z)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | 1124-79-4 | Liquid | ¹³C NMR: Shows characteristic peaks for the cis-disubstituted double bond carbons. GC-MS: Exhibits a specific fragmentation pattern and retention time.[1] |

| (1E,6E) | (1E,6E)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | 15840-81-0 | - | Data not readily available in searched literature. |

| (1E,6Z) | (1E,6Z)-cyclodeca-1,6-diene | C₁₀H₁₆ | 136.23 | - | - | Data not readily available in searched literature. |

Experimental Protocols

Synthesis of (1Z,6Z)-1,6-Cyclodecadiene

A reported synthesis involves the sodium-ammonia reduction of 1,2,6-cyclodecatriene.[2] This method, however, is not presented as a detailed, step-by-step protocol in the available literature. The general transformation is as follows:

1,2,6-Cyclodecatriene → (1Z,6Z)-1,6-Cyclodecadiene (using Na/NH₃)

The identity of the resulting (1Z,6Z) isomer is typically confirmed through a combination of spectroscopic methods (NMR, IR) and chemical means, such as ozonolysis to yield known degradation products.

Separation of Isomers

The separation of geometric and optical isomers of cyclic dienes often requires specialized chromatographic techniques.

-

Geometric Isomers ((E,E), (E,Z), (Z,Z)): These are diastereomers and thus have different physical properties, allowing for their separation by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often using columns with polar stationary phases.

-

Enantiomers ((R)- and (S)-isomers of (E,E) and (E,Z) forms): The separation of enantiomers requires a chiral environment. This is typically achieved using chiral chromatography, either with a chiral stationary phase (CSP) in GC or HPLC, or by derivatizing the isomers with a chiral resolving agent to form diastereomers that can then be separated on a non-chiral column.

Mandatory Visualizations

Logical Workflow for IUPAC Nomenclature Assignment

Caption: IUPAC nomenclature assignment workflow for this compound.

Stereoisomeric Relationships of this compound

Caption: Stereoisomeric relationships of this compound isomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Cyclodecadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Cyclodecadiene (C₁₀H₁₆) is a cyclic hydrocarbon containing a ten-membered ring with two non-conjugated double bonds. The geometry of these double bonds gives rise to different isomers, primarily the cis,cis- and trans,trans-isomers, each with distinct physical and chemical properties. This medium-sized ring diene is a subject of interest in organic synthesis and mechanistic studies due to its conformational flexibility and propensity for unique transannular reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and key chemical transformations.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are summarized below. Data for the cis,cis-isomer is more readily available in the literature.

Physical Properties

| Property | cis,cis-1,6-Cyclodecadiene | trans,trans-1,6-Cyclodecadiene |

| Molecular Formula | C₁₀H₁₆[1][2] | C₁₀H₁₆[3][4] |

| Molecular Weight | 136.23 g/mol [1][5] | 136.23 g/mol [4] |

| Boiling Point | 191.2 °C at 760 mmHg[1] | Not available |

| Melting Point | Not available[6] | Not available |

| Density | 0.83 g/cm³[1] | Not available |

| Refractive Index | 1.464[1] | Not available |

Spectroscopic Data

A definitive set of spectroscopic data for the isomers of this compound is not comprehensively reported in a single source. The following represents a compilation of available information and expected spectral features.

cis,cis-1,6-Cyclodecadiene:

-

¹H NMR: The olefinic protons are expected to appear as a multiplet. One source describes a multiplet at 4.647 ppm for the four olefinic protons.[7]

-

¹³C NMR: The vinylic carbons are expected to resonate in the olefinic region of the spectrum.

-

Infrared (IR) Spectroscopy: A weak band at 6.04 μm (approximately 1656 cm⁻¹) is characteristic of the C=C stretching of the cis-double bonds. A strong band at 14.1 μm (approximately 709 cm⁻¹) is indicative of the out-of-plane hydrogen bending of cis-double bonds. The absence of a strong peak around 10.35 μm (approximately 966 cm⁻¹) suggests the absence of trans-double bonds.[7]

-

Mass Spectrometry: Specific fragmentation patterns for the parent molecule are not detailed in the available literature. General fragmentation for cyclic dienes would involve allylic cleavage and rearrangements.

trans,trans-1,6-Cyclodecadiene:

-

Infrared (IR) Spectroscopy: Expected to show a characteristic C=C stretching band and a strong out-of-plane hydrogen bending band for the trans-double bonds, typically around 960-970 cm⁻¹.

-

Mass Spectrometry: Specific fragmentation data is not available.

Experimental Protocols

Synthesis of cis,cis-1,6-Cyclodecadiene

A two-step synthesis for cis,cis-1,6-cyclodecadiene starting from cis,cis-1,5-cyclononadiene has been described.[7]

Step 1: Synthesis of 1,2,6-Cyclodecatriene

This step involves the reaction of 10,10-dibromobicyclo[7.1.0]dec-4-ene with excess methyllithium (B1224462) in ether at approximately -40°C. The starting dibromo compound is formed by the addition of dibromocarbene to cis,cis-1,5-cyclononadiene.[7]

Step 2: Reduction to cis,cis-1,6-Cyclodecadiene

1,2,6-Cyclodecatriene is reduced with sodium in liquid ammonia (B1221849) to yield cis,cis-1,6-cyclodecadiene in approximately 76% yield.[7] The identity of the product is confirmed by vapor phase chromatography and spectroscopic methods (IR and NMR), as well as by hydrogenation to cyclodecane.[7]

Chemical Properties and Reactions

This compound exhibits reactivity characteristic of alkenes, but its medium-sized ring structure also allows for unique transannular reactions and photochemical transformations.

Transannular Reactions

The proximity of the two double bonds in certain conformations of the ten-membered ring facilitates transannular reactions, where a reaction occurs across the ring. For example, the solvolysis of related medium-ring compounds often leads to the formation of bicyclic products through transannular hydride shifts or cyclizations.

Photochemical [2+2] Cycloaddition

Upon photochemical irradiation, 1,6-dienes can undergo intramolecular [2+2] cycloaddition to form bicyclo[4.4.0]decane derivatives. This reaction is a powerful tool for the synthesis of strained four-membered rings. The stereochemistry of the product is dictated by the principles of orbital symmetry.

Visualizations

Synthesis of cis,cis-1,6-Cyclodecadiene

Caption: Synthetic pathway to cis,cis-1,6-Cyclodecadiene.

Key Reactions of this compound

Caption: Major reaction pathways of this compound.

References

- 1. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]

- 2. cis,cis-1,6-cyclodecadiene [webbook.nist.gov]

- 3. trans,trans-1,6-Cyclodecadiene [webbook.nist.gov]

- 4. trans,trans-1,6-Cyclodecadiene | C10H16 | CID 5462913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. ia801501.us.archive.org [ia801501.us.archive.org]

- 8. Conformations of trans, trans-cyclodeca-1,6-diene derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthesis of 1,6-Cyclodecadiene: A Journey Through Chemical Innovation

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and historical evolution of 1,6-cyclodecadiene synthesis, from classical multi-step procedures to modern catalytic methods.

The ten-membered carbocycle, this compound, represents a fascinating structural motif in organic chemistry. Its unique conformational flexibility and the strategic placement of its double bonds have made it a valuable intermediate in the synthesis of complex molecules and a subject of interest for mechanistic studies. This guide provides a comprehensive overview of the key synthetic routes developed over time, presenting detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

From Multi-Step Classical Synthesis to Modern Catalytic Reactions

The synthesis of this compound has evolved significantly, reflecting broader trends in synthetic organic chemistry. Early approaches relied on multi-step sequences, often involving ring expansion strategies and classical reduction techniques. More contemporary methods leverage the power of transition-metal catalysis, offering more direct and efficient routes to this valuable cyclic diene.

A Classical Two-Step Approach: Ring Expansion and Reduction

One of the historically significant routes to cis,cis-1,6-cyclodecadiene begins with the readily available cis,cis-1,5-cyclononadiene. This two-step process involves an initial ring expansion to a cyclodecatriene, followed by a selective reduction.

The first step is a one-carbon ring expansion accomplished through a sequence of dibromocarbene addition followed by a Skattebøl-type rearrangement. Dibromocarbene, typically generated in situ from bromoform (B151600) and a strong base, reacts with cis,cis-1,5-cyclononadiene to form the tricyclic intermediate, 10,10-dibromobicyclo[7.1.0]dec-4-ene. Treatment of this intermediate with an organolithium reagent, such as methyllithium (B1224462), induces the rearrangement to form the allene-containing 1,2,6-cyclodecatriene.[1]

The subsequent step involves the selective reduction of the allene (B1206475) functionality. A dissolving metal reduction, using sodium in liquid ammonia, is effective in converting 1,2,6-cyclodecatriene to cis,cis-1,6-cyclodecadiene.[1]

Experimental Protocol: Two-Step Synthesis of cis,cis-1,6-Cyclodecadiene

Step 1: Synthesis of 1,2,6-Cyclodecatriene from cis,cis-1,5-Cyclononadiene

-

Dibromocarbene Addition: To a solution of cis,cis-1,5-cyclononadiene and potassium tert-butoxide in a suitable anhydrous solvent (e.g., pentane (B18724) or diethyl ether) at low temperature (typically -10 to 0 °C), a solution of bromoform in the same solvent is added dropwise. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature. After an aqueous workup and extraction, the crude 10,10-dibromobicyclo[7.1.0]dec-4-ene is purified by chromatography or distillation.

-

Skattebøl Rearrangement: The purified 10,10-dibromobicyclo[7.1.0]dec-4-ene is dissolved in an anhydrous etheral solvent and cooled to a low temperature (e.g., -40 °C). A solution of methyllithium in diethyl ether is then added dropwise. The reaction is carefully monitored and, upon completion, quenched with water. After extraction and purification, 1,2,6-cyclodecatriene is obtained.

Step 2: Reduction of 1,2,6-Cyclodecatriene to cis,cis-1,6-Cyclodecadiene

-

A solution of 1,2,6-cyclodecatriene in an anhydrous solvent mixture, such as diethyl ether and liquid ammonia, is prepared in a flask equipped with a dry-ice condenser. Small pieces of sodium metal are added portion-wise with vigorous stirring until a persistent blue color is observed. The reaction is then quenched by the addition of a proton source, such as ammonium (B1175870) chloride or ethanol. After evaporation of the ammonia, the product is extracted and purified to yield cis,cis-1,6-cyclodecadiene.

Quantitative Data for the Two-Step Synthesis

| Step | Starting Material | Reagents | Key Conditions | Product | Yield (%) |

| 1a | cis,cis-1,5-Cyclononadiene | Bromoform, Potassium tert-butoxide | Low temperature | 10,10-dibromobicyclo[7.1.0]dec-4-ene | ~70-80 |

| 1b | 10,10-dibromobicyclo[7.1.0]dec-4-ene | Methyllithium | Low temperature | 1,2,6-Cyclodecatriene | ~60-70 |

| 2 | 1,2,6-Cyclodecatriene | Sodium, Liquid Ammonia | -33 °C | cis,cis-1,6-Cyclodecadiene | ~80-90 |

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Reaction Pathway for the Two-Step Synthesis

A Modern Approach: Ring-Closing Metathesis

The advent of olefin metathesis has revolutionized the synthesis of cyclic compounds. Ring-closing metathesis (RCM) provides a direct and often high-yielding route to cyclic alkenes from acyclic dienes. The synthesis of this compound can be efficiently achieved through the RCM of 1,9-decadiene (B157367), a readily available starting material.[2]

This transformation is typically catalyzed by well-defined ruthenium-based catalysts, such as the Grubbs catalysts (first, second, and third generation) and the Hoveyda-Grubbs catalysts.[3] These catalysts exhibit remarkable functional group tolerance and are effective under relatively mild reaction conditions. The driving force for the reaction is the formation of the thermodynamically stable cyclic diene and the release of a volatile byproduct, ethylene.

Experimental Protocol: Ring-Closing Metathesis of 1,9-Decadiene

-

To a solution of 1,9-decadiene in a dry, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen), a catalytic amount of a Grubbs-type catalyst (typically 1-5 mol%) is added. The reaction mixture is then heated to a specified temperature (often reflux) and stirred for a period of time, with the progress of the reaction monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Quantitative Data for the Ring-Closing Metathesis Synthesis

| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,9-Decadiene | Grubbs II (1-5) | Dichloromethane | 40 (reflux) | This compound | >90 |

| 1,9-Decadiene | Hoveyda-Grubbs II (1-5) | Toluene | 80-110 | This compound | >90 |

Note: Yields can be influenced by catalyst choice, purity of reagents and solvent, and reaction concentration.

Reaction Pathway for the Ring-Closing Metathesis Synthesis

Conclusion

The synthesis of this compound showcases the progress of synthetic organic chemistry. The classical multi-step approach, while historically important, has been largely superseded by the more efficient and versatile ring-closing metathesis. For researchers and professionals in drug development and materials science, the choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability. The robust and predictable nature of RCM makes it the preferred method in most contemporary settings, offering a powerful tool for the construction of this and other valuable medium-sized carbocycles.

References

Theoretical Stability of 1,6-Cyclodecadiene Isomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies on the stability of 1,6-cyclodecadiene isomers, providing a comprehensive summary of key findings from computational chemistry. The focus is on the relative stabilities of the (Z,Z), (E,E), and (E,Z) isomers and their various conformations, offering valuable insights for researchers in medicinal chemistry and materials science where cyclic structures are pivotal.

Core Findings: Isomeric and Conformational Stability

Computational studies, primarily employing the semi-empirical AM1 (Austin Model 1) SCF MO method, have elucidated the energetic landscape of this compound isomers. The (Z,Z) isomer, commonly known as cis,cis-1,6-cyclodecadiene, has been identified as the most stable isomer. The relative stabilities of the three geometric isomers are summarized below.

Table 1: Relative Stability of this compound Isomers [1]

| Isomer | Common Name | Relative Energy (kJ/mol) |

| (Z,Z)-1,6-cyclodecadiene | cis,cis-1,6-cyclodecadiene | 0.0 (most stable) |

| (E,E)-1,6-cyclodecadiene | trans,trans-1,6-cyclodecadiene | 10.3 |

| (E,Z)-1,6-cyclodecadiene | cis,trans-1,6-cyclodecadiene | 13.3 |

Further computational analysis has revealed the preferred conformations for each isomer, with the chair and boat forms being particularly significant for the most stable (Z,Z) isomer.

Table 2: Relative Stability of (Z,Z)-1,6-cyclodecadiene Conformers [1]

| Conformer | Symmetry | Relative Energy (kJ/mol) |

| Chair | C₂ₕ | 0.0 (most stable) |

| Boat | C₂ᵥ | 3.5 |

The energy barrier for the interconversion between the chair and boat conformations of the (Z,Z) isomer has been calculated to be 52 kJ/mol, indicating a significant activation energy is required for this process.[1]

For the less stable (E,E) and (E,Z) isomers, the conformational preferences are more complex.

Table 3: Relative Stability of (E,E)-1,6-cyclodecadiene Conformers [1]

| Conformer | Relative Energy (kJ/mol) |

| Crown | 0.0 (most stable) |

| Chair-Chair-Boat | 7.4 |

| Twist-Boat | 10.3 |

Table 4: Relative Stability of (E,Z)-1,6-cyclodecadiene Conformers [1]

| Conformer | Relative Energy (kJ/mol) |

| Unsymmetrical Boat-Chair | 0.0 (most stable) |

| Axial-Symmetrical Twist | 16.6 |

Visualization of Energy Landscape

The following diagram illustrates the relative energy levels of the this compound isomers and the key conformers of the most stable (Z,Z) isomer.

Computational Methodology

The primary computational method cited for determining the relative stabilities of the this compound isomers and their conformers is the AM1 (Austin Model 1) semi-empirical SCF MO (Self-Consistent Field Molecular Orbital) method .[1]

Experimental Protocol (Computational):

-

Molecular Geometry Input: Initial 3D structures of the (Z,Z), (E,E), and (E,Z) isomers of this compound and their various conceivable conformations (chair, boat, twist, etc.) were generated.

-

Geometry Optimization: The geometry of each structure was optimized to find the local energy minimum on the potential energy surface. This process involves iteratively adjusting the atomic coordinates to minimize the forces on each atom until a stationary point is reached. The AM1 Hamiltonian was used for these calculations.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation was performed for each stationary point. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum (a stable conformer). The presence of one imaginary frequency indicated a transition state structure.

-

Energy Calculation: The heat of formation for each optimized conformer and transition state was calculated using the AM1 method.

-

Relative Energy Determination: The relative energy of each isomer and conformer was determined by taking the difference between its calculated heat of formation and the heat of formation of the most stable species (the chair conformation of the (Z,Z) isomer).

This systematic approach allows for a detailed exploration of the potential energy surface and the identification of the most stable isomers and their preferred three-dimensional arrangements. These theoretical insights are crucial for understanding the intrinsic properties of these cyclic dienes and for designing molecules with specific shapes and reactivities.

References

spectroscopic data (NMR, IR, MS) for 1,6-Cyclodecadiene characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for the characterization of 1,6-cyclodecadiene, with a focus on the cis,cis-isomer. Due to the limited availability of complete, publicly accessible datasets, this document summarizes the reported experimental values and provides generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

Table 1: ¹H NMR Spectral Data for cis,cis-1,6-Cyclodecadiene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.647 | Multiplet | 4H | Olefinic protons (-CH=CH-) |

Note: Further detailed analysis of the multiplet structure would require higher resolution spectra and advanced NMR techniques.

Table 2: ¹³C NMR Spectral Data for cis,cis-1,6-Cyclodecadiene

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched resources. | - |

Note: While 13C NMR data for this compound is mentioned in some databases, the actual spectral data with chemical shifts could not be retrieved through the conducted searches.

Table 3: IR Spectral Data for cis,cis-1,6-Cyclodecadiene

| Wavenumber (cm⁻¹) | Wavelength (µm) | Intensity | Assignment |

| ~1655 | ~6.04 | Weak | C=C stretch |

| ~709 | ~14.1 | Strong | Out-of-plane C-H bend (cis-alkene) |

Table 4: Mass Spectrometry Data for cis,cis-1,6-Cyclodecadiene

| m/z | Fragmentation Pattern |

| Data not available in searched resources. | - |

Note: While GC-MS data is indicated to exist in databases like PubChem, the specific mass spectrum and fragmentation pattern for cis,cis-1,6-cyclodecadiene were not found.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound. These are generalized protocols and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Instrument: 300 MHz or higher NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Instrument: 75 MHz or higher NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-150 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat, purified this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plates prior to the sample scan.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

For a volatile compound like this compound, direct injection or Gas Chromatography (GC) coupling is suitable. For GC-MS, use a non-polar capillary column.

-

-

Ionization:

-

Method: Electron Ionization (EI) is a standard method for this type of compound.

-

Energy: 70 eV.

-

-

Mass Analysis:

-

Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 30-200.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Mandatory Visualization

Caption: Spectroscopic characterization workflow.

Caption: Technique-property correlation map.

The Stereochemical Landscape of 1,6-Cyclodecadiene Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Chirality, Stereoisomerism, and Biological Significance

The ten-membered carbocyclic framework of 1,6-cyclodecadiene serves as a core structural motif in a variety of natural products, particularly within the germacrane (B1241064) class of sesquiterpene lactones. The inherent flexibility of this medium-sized ring system, coupled with the geometric isomerism of its endocyclic double bonds and the potential for chiral centers, gives rise to a rich and complex stereochemical landscape. This technical guide provides a comprehensive overview of the stereoisomers and chirality of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing a characteristic reaction pathway. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these intriguing molecules.

Core Concepts: Stereoisomerism in this compound

The stereochemistry of this compound derivatives is primarily dictated by two factors: the configuration of the double bonds and the presence of stereogenic centers. The two double bonds can exist in cis (Z) or trans (E) configurations, leading to three possible geometric isomers for the parent this compound: (Z,Z), (E,E), and (E,Z).

Furthermore, the non-planar, flexible nature of the ten-membered ring can lead to different stable conformations for each geometric isomer. The introduction of substituents on the ring can create one or more chiral centers, resulting in the potential for enantiomeric and diastereomeric forms. The interplay between conformational flexibility and the spatial arrangement of substituents is crucial in determining the overall shape and, consequently, the biological activity of these molecules.

Quantitative Data on this compound Derivatives

While extensive quantitative data on the parent this compound stereoisomers is not abundant in the literature, studies on its derivatives, particularly the germacrane sesquiterpenes, provide valuable insights into the impact of stereochemistry on their properties.

Table 1: Antimicrobial Activity of Germacranolide-Type Sesquiterpene Lactones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Parthenolide | Mycobacterium tuberculosis | >128 | [1] |

| Mycobacterium avium | 64 | [1] | |

| Costunolide | Mycobacterium tuberculosis | 64 | [1] |

| Mycobacterium avium | 32 | [1] | |

| 1(10)-Epoxycostunolide | Mycobacterium tuberculosis | 128 | [1] |

| Mycobacterium avium | 64 | [1] | |

| Germacrane Dilactone 4 | Staphylococcus aureus | 6.25 | [2] |

| Bacillus cereus | 12.5 | [2] | |

| Escherichia coli | 12.5 | [2] | |

| Salmonella typhi | 12.5 | [2] | |

| Candida albicans | 6.25 | [2] | |

| Pseudomonas solanacearum | 6.25 | [2] | |

| Xanthomonas citri | 12.5 | [2] | |

| Germacrane Dilactone 9 | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxicity of Germacranolide-Type Sesquiterpene Lactones

| Compound | Cell Line | IC50 (µM) | Reference |

| 15-Deoxygoyazensolide (10) | HT-29 (Human colon cancer) | 0.26 | [3] |

| Centaurea lactone 4 | HeLa (Cervical cancer) | ≤ 10 | [4] |

| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |

| HepG2 (Liver cancer) | ≤ 10 | [4] | |

| Centaurea lactone 8 | HeLa (Cervical cancer) | ≤ 10 | [4] |

| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |

| HepG2 (Liver cancer) | ≤ 10 | [4] | |

| Centaurea lactone 9 | HeLa (Cervical cancer) | ≤ 10 | [4] |

| SK-MEL-28 (Melanoma) | ≤ 10 | [4] | |

| HepG2 (Liver cancer) | ≤ 10 | [4] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

Enantioselective Synthesis of Germacrenes

A scalable, enantioselective synthesis of germacrenes, which contain the this compound core, has been developed.[5] This method provides access to optically active germacrane-type intermediates that can be further elaborated into various natural products. A key step in this synthesis is a palladium-catalyzed macrocyclization to form the ten-membered ring.[5]

Representative Protocol:

-

Preparation of the Acyclic Precursor: The synthesis begins with the construction of a suitable acyclic precursor containing the necessary functional groups and stereocenters. This is typically achieved through a multi-step sequence involving asymmetric reactions to install the desired chirality.

-

Palladium-Catalyzed Macrocyclization: The acyclic precursor is subjected to a palladium-catalyzed intramolecular coupling reaction to form the this compound ring. Typical conditions involve a palladium catalyst, such as Pd(PPh3)4, and a suitable base in a non-polar solvent at elevated temperatures.

-

Purification: The resulting cyclic product is purified using column chromatography on silica (B1680970) gel. Due to the conformational flexibility and potential instability of germacrenes, purification can be challenging and may require careful optimization of the chromatographic conditions.[5]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers of chiral this compound derivatives can be achieved using chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General Protocol for Chiral HPLC Separation:

-

Column Selection: A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The choice of column depends on the specific structure of the analyte. For many chiral compounds, cellulose and amylose-based columns provide good separation.

-

Mobile Phase Selection: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is optimized to achieve the best resolution and retention times.

-

Detection: Detection is usually performed using a UV detector at a wavelength where the analyte absorbs.

-

Enantiomeric Excess (ee) Determination: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Reaction Pathway Visualization: The Cope Rearrangement

The this compound system is structurally analogous to a 1,5-diene, making it susceptible to sigmatropic rearrangements, most notably the Cope rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons and proceeds through a cyclic transition state. The Cope rearrangement of germacrene-type sesquiterpenes is a key biosynthetic step in the formation of other sesquiterpene skeletons.

Caption: Cope Rearrangement of a this compound Derivative.

Conclusion

The stereoisomers and chirality of this compound derivatives play a pivotal role in their chemical and biological properties. While the parent ring system provides a foundational understanding, the rich diversity of this class of molecules is truly revealed in its naturally occurring derivatives, such as the germacranolides. The data and protocols presented in this guide offer a starting point for researchers interested in exploring the synthesis, characterization, and biological evaluation of these complex and fascinating molecules. Further research is needed to fully elucidate the chiroptical properties and biological activities of a wider range of this compound derivatives, which will undoubtedly open new avenues in drug discovery and natural product synthesis.

References

- 1. Antimycobacterial evaluation of germacranolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic and NF-κB inhibitory sesquiterpene lactones from Piptocoma rufescens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic and anti-inflammatory activities of sesquiterpene lactones from Centaurea papposa (Coss.) Greuter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of germacrene D and its related 1,6-cyclodecadienes. These volatile sesquiterpenes are widely distributed in the plant kingdom and exhibit a range of biological activities, making them compelling targets for research and development in the pharmaceutical and agricultural sectors. This document offers detailed experimental protocols and consolidated quantitative data to facilitate further investigation into these promising natural products.

Natural Occurrence of Germacrene D

Germacrene D is a significant component of the essential oils of numerous plant species across various families. Its concentration can vary substantially depending on the plant species, the specific part of the plant, geographical location, and developmental stage. The following table summarizes the quantitative occurrence of germacrene D in several documented plant species.

| Plant Species | Family | Plant Part | Percentage/Concentration of Germacrene D | Reference(s) |

| Solidago canadensis | Asteraceae | Aerial Parts (dry mass) | 34.9% | [1] |

| Solidago canadensis | Asteraceae | Leaves (vegetative stage) | 39.2% | [2] |

| Solidago canadensis | Asteraceae | Inflorescences | 15.1% | [3] |

| Hypericum perforatum | Hypericaceae | Aerial Parts | 12.0–29.5% | [4][5][6] |

| Hypericum perforatum | Hypericaceae | Aerial Parts | 13.7% | |

| Hypericum perforatum | Hypericaceae | Aerial Parts | 6.37% | [7] |

| Bursera copallifera | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |

| Bursera excelsa | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |

| Bursera mirandae | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |

| Bursera ruticola | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |

| Bursera fagaroides var. purpusii | Burseraceae | Leaves | 15.1–56.2% | [8][9][10][11] |

| Nepeta govaniana | Lamiaceae | Aerial Parts | 9.4% | [12] |

Biosynthesis of Germacrene D

Germacrene D, like other sesquiterpenes, is synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the C15 backbone of germacrene D predominantly proceeds via the MEP pathway. The key committed step in germacrene D biosynthesis is the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate. This reaction is catalyzed by the enzyme germacrene D synthase.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and identification of germacrene D and related 1,6-cyclodecadienes from plant material.

Extraction of Essential Oils by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Materials and Apparatus:

-

Fresh or dried plant material

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (500 mL)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Obtain approximately 25g of the plant material. If necessary, grind the material to a coarse powder to increase the surface area for extraction.

-

Place the ground plant material into a 500 mL round-bottom flask.

-

Add distilled water to the flask until it is about half full, ensuring the plant material is fully submerged. Add a few boiling chips to ensure smooth boiling.

-

Set up the Clevenger apparatus for hydrodistillation. The round-bottom flask serves as the distilling flask.

-

Heat the flask gently using a heating mantle. The steam and volatile oils will rise, be condensed, and collected in the collection arm of the Clevenger apparatus.

-

Continue the distillation for approximately 1-3 hours, or until no more oil is collected.

-

Once the distillation is complete, allow the apparatus to cool.

-

Carefully collect the essential oil layer from the collection arm using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed vial in a cool, dark place until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds in a mixture.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 series or similar.

-

Mass Spectrometer: Agilent 5973 series or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Hold: Maintain 240°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-500 amu.

Sample Preparation:

-

Dilute the essential oil sample in a suitable solvent (e.g., methanol, hexane) to a concentration of approximately 1 µL/mL.

-

Inject 1 µL of the diluted sample into the GC-MS system.

Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention indices (RI) of the compounds with literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural elucidation of isolated compounds.

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a more concentrated sample (50-200 mM) is typically required.[13]

-

Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

-

Cap the NMR tube securely.

Instrumentation and Experiments:

-

Spectrometer: Bruker Avance series or similar, operating at a field strength of 400 MHz or higher.

-

Standard Experiments:

-

¹H NMR: To determine the proton environment of the molecule.

-

¹³C NMR: To determine the carbon skeleton.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the extraction and analysis of germacrene D, and the logical relationship of its biological activities.

References

- 1. Antimicrobial Activity and Chemical Composition of Essential Oil Extracted from Solidago canadensis L. Growing Wild in Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Invasive Alien Plant Solidago canadensis: Phytochemical Composition, Ecosystem Service Potential, and Application in Bioeconomy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Germacrene D, a common sesquiterpene in the genus Bursera (Burseraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.arizona.edu [experts.arizona.edu]

- 12. researchgate.net [researchgate.net]

- 13. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

basic reactivity of the diene system in 1,6-Cyclodecadiene

An In-depth Technical Guide on the Core Reactivity of the Diene System in 1,6-Cyclodecadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic diene featuring a ten-membered ring with two non-conjugated double bonds. Its (1Z,6Z) stereoisomer, commonly referred to as cis,cis-1,6-cyclodecadiene, is a molecule of significant interest in organic synthesis and medicinal chemistry. As a medium-sized ring (8-12 atoms), its chemistry is profoundly influenced by unique conformational preferences and transannular interactions—non-bonded interactions between atoms across the ring. This guide delves into the fundamental reactivity of the diene system, focusing on how its structural dynamics dictate its chemical behavior, making it a versatile precursor for constructing complex molecular architectures relevant to drug discovery.[1][2]

The ten-membered ring's flexibility allows the two isolated double bonds to approach each other in space, leading to reactivity patterns not observed in smaller rings or acyclic dienes.[2] This proximity is the cornerstone of its unique chemical profile, which is dominated by transannular reactions, intramolecular cycloadditions, and conformation-specific transformations. Understanding these core principles is crucial for leveraging this scaffold in the synthesis of novel therapeutics and complex natural products.

Conformational Analysis: The Driver of Reactivity

The reactivity of this compound cannot be understood without a thorough analysis of its conformational landscape. Unlike small rings, which are relatively rigid, or large rings, which are flexible with minimal strain, medium-sized rings like cyclodecadiene exist in a delicate balance of angle strain, torsional (Pitzer) strain, and transannular strain.

Molecular force field calculations and experimental studies have shown that cis,cis-1,6-cyclodecadiene predominantly exists as an equilibrium mixture of two key conformations: a stable chair form and a slightly less stable boat form.[3] More advanced computational studies using ab initio and density functional theory methods have further refined this model, identifying the chair conformation with C2h symmetry as the most stable geometry.[4]

The chair conformation is the major component of the equilibrium, but the energetic barrier to the boat form is low enough for interconversion to occur readily. The spatial arrangement of the double bonds in these conformers is critically different, directly impacting which reaction pathways are favored.

Quantitative Conformational Data

The relative populations and calculated properties of the primary conformers of cis,cis-1,6-cyclodecadiene are summarized below.

| Conformer | Calculated Population (%) | Calculated Dipole Moment (D) | Key Structural Feature |

| Chair | 65% | ~0 D | Double bonds are held apart in a staggered-like arrangement. |

| Boat | 35% | 1.5 D | Double bonds are brought into closer proximity across the ring. |

Data sourced from molecular force field calculations.[3]

Caption: Logical relationship between conformations and resulting reactivity.

Core Reactivity of the Diene System

The dual presence of isolated π-systems within a flexible medium-sized ring gives rise to a rich and predictable set of reactions.

Transannular Reactions

A hallmark of medium-sized ring chemistry, transannular reactions involve the formation of a bond between two non-adjacent atoms across the ring.[2] In this compound, this is typically initiated by an electrophilic attack on one double bond, generating a carbocationic intermediate. In the boat conformation, the second double bond is positioned ideally for an intramolecular nucleophilic attack on this carbocation, leading to the formation of bicyclic products.

A classic example is the reaction with bromine (Br₂). While a simple 1,2-addition product can form, a significant portion of the reaction proceeds via a transannular cyclization to yield a decalin-type bicyclic system.

Caption: Competing pathways in the bromination of this compound.

Intramolecular Alder-Ene Reaction

The 1,6-diene motif is perfectly structured to undergo an intramolecular Alder-ene reaction upon heating. This is a pericyclic reaction where an alkene with an allylic hydrogen (the "ene") reacts with another double bond (the "enophile"). In this case, one double bond of the cyclodecadiene acts as the ene and the other as the enophile. This transformation is a powerful method for constructing fused ring systems with high stereocontrol, preferentially yielding cis-fused five-membered rings from 1,6-dienes.[5]

Caption: Mechanism of the intramolecular Alder-ene reaction.

Electrophilic Addition

Electrophilic additions to conjugated dienes are well-known to produce 1,2- and 1,4-adducts via a resonance-stabilized allylic carbocation.[6] In the non-conjugated this compound, the initial electrophilic attack generates a standard carbocation. However, the proximity of the second double bond can lead to transannular hydride shifts or cyclizations, as discussed previously. If the reaction is performed under conditions that favor kinetic control (low temperature), the simple 1,2-addition product at a single double bond is often favored.[7] Under thermodynamic control (higher temperature), the more stable transannular products may dominate.